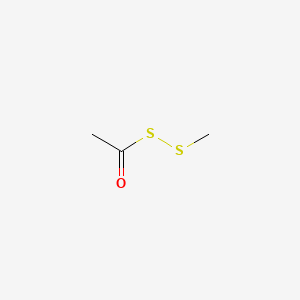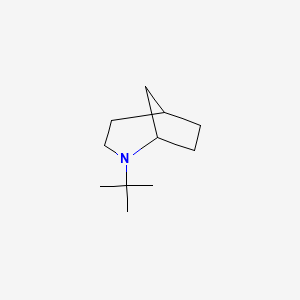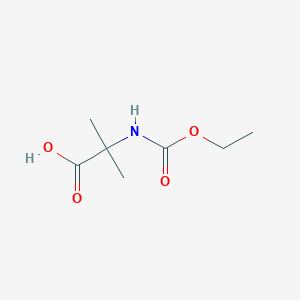
n-(Ethoxycarbonyl)-2-methylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Ethoxycarbonyl)-2-methylalanine: is an organic compound that belongs to the class of amino acids and derivatives It is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of the alanine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Ethoxycarbonyl)-2-methylalanine typically involves the reaction of alanine with ethyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows: [ \text{Alanine} + \text{Ethyl Chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Ethoxycarbonyl)-2-methylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an ethyl group.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of ethyl-substituted alanine.
Substitution: Formation of various substituted alanine derivatives.
Applications De Recherche Scientifique
N-(Ethoxycarbonyl)-2-methylalanine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(Ethoxycarbonyl)-2-methylalanine involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can act as a protecting group, allowing the compound to participate in various biochemical reactions without undergoing unwanted side reactions. The compound can be hydrolyzed to release the active alanine molecule, which can then interact with enzymes and other proteins in biological systems.
Comparaison Avec Des Composés Similaires
- N-(Ethoxycarbonyl)-L-leucine
- N-(Ethoxycarbonyl)-L-isoleucine
- N-(Ethoxycarbonyl)-L-valine
Comparison: N-(Ethoxycarbonyl)-2-methylalanine is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis. Its ethoxycarbonyl group provides a versatile handle for further chemical modifications, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
91613-84-2 |
|---|---|
Formule moléculaire |
C7H13NO4 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
2-(ethoxycarbonylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-4-12-6(11)8-7(2,3)5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10) |
Clé InChI |
DVUNOMVPJHWGND-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)
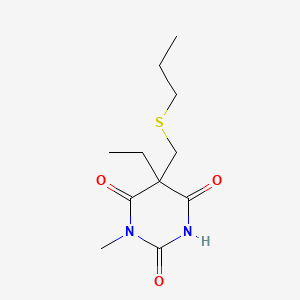
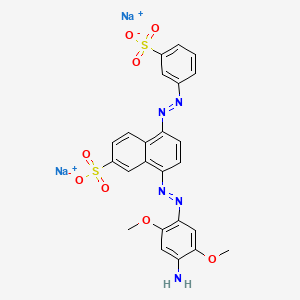
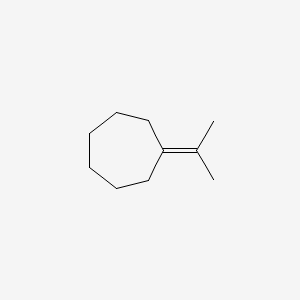
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)

![1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride](/img/structure/B13810139.png)
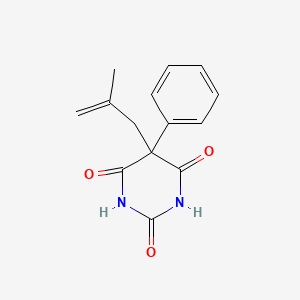
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810141.png)
